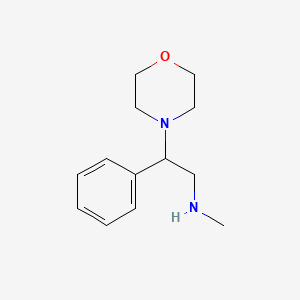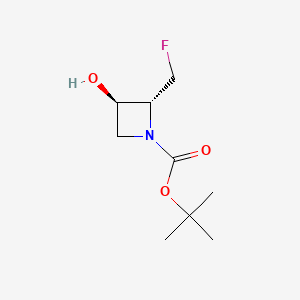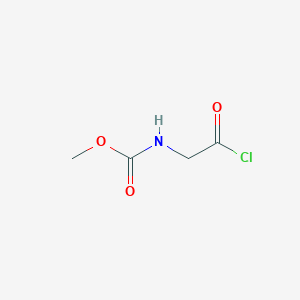
Methyl 2-chloro-2-oxoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-2-oxoethylcarbamate is a chemical compound with the molecular formula C4H6ClNO3This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-oxoethylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with ethyl carbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-oxoethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce carbamic acid derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Methyl 2-chloro-2-oxoethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-oxoethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-chloro-2-oxoethylcarbamate include:
- Ethyl 2-chloro-2-oxoethylcarbamate
- Propyl 2-chloro-2-oxoethylcarbamate
- Butyl 2-chloro-2-oxoethylcarbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as its use as an intermediate in organic synthesis .
Properties
Molecular Formula |
C4H6ClNO3 |
|---|---|
Molecular Weight |
151.55 g/mol |
IUPAC Name |
methyl N-(2-chloro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C4H6ClNO3/c1-9-4(8)6-2-3(5)7/h2H2,1H3,(H,6,8) |
InChI Key |
ICCFTNVGIJGFRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)

![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
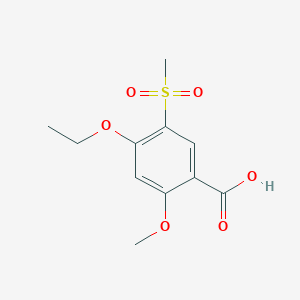
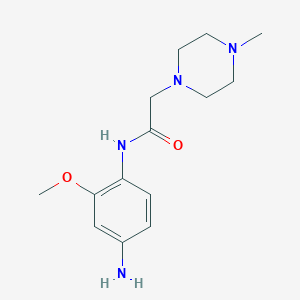
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)

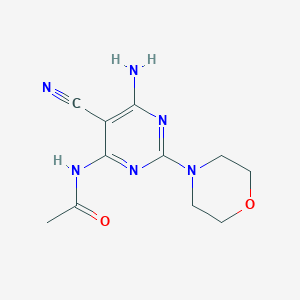
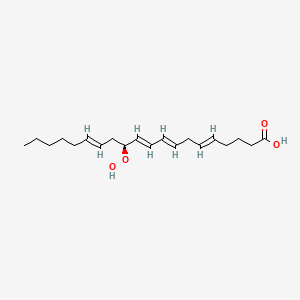
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
